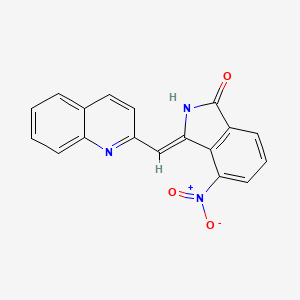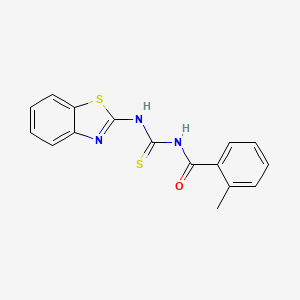![molecular formula C28H27N3O4S B11651522 ethyl 3-(3-{(E)-[1-(2,3-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B11651522.png)
ethyl 3-(3-{(E)-[1-(2,3-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 3-(3-{[(5E)-1-(2,3-DIMETHYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrrole ring, a benzoate ester, and a diazinane ring, making it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-(3-{[(5E)-1-(2,3-DIMETHYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE typically involves multi-step organic reactions. The starting materials may include 2,3-dimethylphenyl derivatives, pyrrole, and benzoic acid derivatives. Common synthetic routes may involve:
Condensation reactions: to form the pyrrole ring.
Esterification: to introduce the benzoate group.
Cyclization: to form the diazinane ring.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: to accelerate reactions.
Temperature and pressure control: to optimize reaction rates.
Purification techniques: such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
ETHYL 3-(3-{[(5E)-1-(2,3-DIMETHYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogens, acids, bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the production of specialized materials or chemicals.
作用機序
The mechanism by which ETHYL 3-(3-{[(5E)-1-(2,3-DIMETHYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE exerts its effects depends on its interaction with molecular targets. This may involve:
Binding to specific receptors: or enzymes.
Modulating signaling pathways: within cells.
Altering gene expression: or protein function.
類似化合物との比較
Similar Compounds
ETHYL 3-(3-{[(5E)-1-(2,3-DIMETHYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of ETHYL 3-(3-{[(5E)-1-(2,3-DIMETHYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE lies in its specific combination of functional groups and rings, which may confer unique chemical and biological properties.
特性
分子式 |
C28H27N3O4S |
|---|---|
分子量 |
501.6 g/mol |
IUPAC名 |
ethyl 3-[3-[(E)-[1-(2,3-dimethylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]-2,5-dimethylpyrrol-1-yl]benzoate |
InChI |
InChI=1S/C28H27N3O4S/c1-6-35-27(34)20-10-8-11-22(14-20)30-17(3)13-21(19(30)5)15-23-25(32)29-28(36)31(26(23)33)24-12-7-9-16(2)18(24)4/h7-15H,6H2,1-5H3,(H,29,32,36)/b23-15+ |
InChIキー |
XNMNJPDVUQJYSG-HZHRSRAPSA-N |
異性体SMILES |
CCOC(=O)C1=CC(=CC=C1)N2C(=CC(=C2C)/C=C/3\C(=O)NC(=S)N(C3=O)C4=CC=CC(=C4C)C)C |
正規SMILES |
CCOC(=O)C1=CC(=CC=C1)N2C(=CC(=C2C)C=C3C(=O)NC(=S)N(C3=O)C4=CC=CC(=C4C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(E)-(2-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}hydrazinylidene)methyl]phenyl morpholine-4-carboxylate](/img/structure/B11651461.png)
![N,N'-[(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn][3,8]phenanthroline-2,7-diyl)DI-4,1-phenylene]diacetamide](/img/structure/B11651462.png)
![3-(3,4-dimethoxyphenyl)-11-(4-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11651466.png)

![(6Z)-6-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651472.png)
![4-(4-methylphenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11651473.png)
![S-methyl {[1-(4-hydroxybenzyl)cyclohexyl]amino}ethanethioate](/img/structure/B11651474.png)
![N-[(Z)-[(4,6-Dimethylpyrimidin-2-YL)amino][(2-methoxyphenyl)amino]methylidene]acetamide](/img/structure/B11651479.png)
![2-{4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11651484.png)
![(1Z)-1-[(2E)-(3-fluorobenzylidene)hydrazinylidene]-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11651486.png)

![8-{[butyl(methyl)amino]methyl}-3-(3,5-dimethylphenoxy)-7-hydroxy-4H-chromen-4-one](/img/structure/B11651496.png)
![propan-2-yl 4-{(4Z)-3-methyl-4-[4-(morpholin-4-yl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoate](/img/structure/B11651498.png)

